molecular formula C21H16N2O2S2 B2774989 N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide CAS No. 2034318-43-7

N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2774989
CAS RN: 2034318-43-7
M. Wt: 392.49
InChI Key: PUUPOCAQEGQGKH-UHFFFAOYSA-N
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Description

N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of protein kinase inhibitors, which are known to play a critical role in the regulation of various cellular processes.

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives have demonstrated significant antimicrobial activity, suggesting potential applications for N-(4-(thiazol-2-yloxy)benzyl)-4-(thiophen-3-yl)benzamide in developing new antimicrobial agents. For example, the synthesis of 2-phenylamino-thiazole derivatives has shown some compounds to be more potent than reference drugs against pathogenic strains, highlighting the thiazole ring's contribution to antimicrobial efficacy (D. Bikobo et al., 2017). Additionally, benzamide and thiazole derivatives have been synthesized and evaluated for their antifungal activities, underscoring the potential of such compounds in antifungal drug development (B. Narayana et al., 2004).

Anticancer Applications

Research on thiazole and benzamide derivatives has also explored their anticancer properties. The design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating the potential for compounds within this chemical class to serve as leads in anticancer drug development (B. Ravinaik et al., 2021).

Supramolecular Applications

The role of thiazole derivatives in supramolecular chemistry is another area of interest. N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. This research has highlighted the importance of methyl functionality and S⋯O interaction in gelation, with certain derivatives displaying gelation behavior towards ethanol/water and methanol/water mixtures. The findings suggest potential applications in the development of new supramolecular materials (P. Yadav & Amar Ballabh, 2020).

properties

IUPAC Name

N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c24-20(17-5-3-16(4-6-17)18-9-11-26-14-18)23-13-15-1-7-19(8-2-15)25-21-22-10-12-27-21/h1-12,14H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUPOCAQEGQGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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